molecular formula C9H12N6O B6642612 N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide

N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide

Cat. No. B6642612
M. Wt: 220.23 g/mol
InChI Key: RKJVWDHRPXUKOQ-UHFFFAOYSA-N
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Description

N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide, also known as PTZ-343, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide is not fully understood. However, it is known that this compound inhibits the activity of an enzyme called poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and cell survival. Inhibition of PARP-1 can lead to DNA damage and cell death, which may explain the anti-cancer effects of N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide. In addition, PARP-1 is also involved in the production of pro-inflammatory cytokines, which may explain the anti-inflammatory effects of N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide.
Biochemical and Physiological Effects
N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide has been shown to have various biochemical and physiological effects. This compound has been found to inhibit cell proliferation and induce apoptosis in cancer cells. N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of the immune response. In addition, N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide has been found to reduce oxidative stress and neuroinflammation in the brain, which may explain its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide is its ease of synthesis. This compound can be synthesized in high yields using a relatively simple process. In addition, N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research.
One of the limitations of N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide is its poor solubility in water. This can make it difficult to administer this compound in animal studies and clinical trials. In addition, the exact mechanism of action of N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide is not fully understood, which makes it difficult to optimize its therapeutic effects.

Future Directions

There are several future directions for research on N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide. One area of research is the development of more soluble derivatives of N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide that can be administered more easily in animal studies and clinical trials. Another area of research is the optimization of the therapeutic effects of N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide by further understanding its mechanism of action. In addition, N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide may have potential applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases, which should be explored in future studies.

Synthesis Methods

The synthesis of N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide involves the reaction of 2-propan-2-ylpyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-amino-1,2,4-triazole in the presence of a base to form N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide. The synthesis of N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide is a relatively simple process and can be achieved in high yields.

Scientific Research Applications

N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the field of cancer treatment. N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide has also been studied for its anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide has also been studied for its potential neuroprotective effects. This compound has been found to protect neurons from oxidative stress and reduce neuroinflammation, which are both involved in the development of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2-propan-2-ylpyrazol-3-yl)-2H-triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O/c1-6(2)15-8(3-4-11-15)12-9(16)7-5-10-14-13-7/h3-6H,1-2H3,(H,12,16)(H,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJVWDHRPXUKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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